molecular formula C25H24F3NO6S B538136 (E)-3-[4-[[2-(furan-2-ylsulfonyl-(2-methylpropyl)amino)-5-(trifluoromethyl)phenoxy]methyl]phenyl]prop-2-enoic acid

(E)-3-[4-[[2-(furan-2-ylsulfonyl-(2-methylpropyl)amino)-5-(trifluoromethyl)phenoxy]methyl]phenyl]prop-2-enoic acid

Cat. No. B538136
M. Wt: 523.5 g/mol
InChI Key: LOQMSUDLLHPPHQ-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ONO-8713 is a prostaglandin E receptor subtype EP1 selective antagonist.

Scientific Research Applications

EP1 Receptor Selective Antagonists

(E)-3-[4-[[2-(furan-2-ylsulfonyl-(2-methylpropyl)amino)-5-(trifluoromethyl)phenoxy]methyl]phenyl]prop-2-enoic acid has been found to be a functional antagonist selective for the EP1 receptor subtype. Its analogs, with substituted phenyl-sulfonyl moieties for hydrophilic heteroarylsulfonyl moieties, have shown optimized in vivo antagonist activity and have been subjects of extensive structure-activity relationship (SAR) studies (Naganawa et al., 2006).

Synthesis and Structural Studies

This compound has been synthesized under specific conditions, like the Doebner's conditions, and has been converted into various derivatives. These derivatives have been used in different structural studies, including the preparation of azides, cyclization reactions, and formation of molecular crystals (Bradiaková et al., 2008), (Zhestkij et al., 2021).

Pharmacological Optimization

Further research has involved optimization of this compound and its analogs to reduce inhibitory activity against hepatic cytochrome P450 isozymes, which could represent potential drug interactions. This has led to the synthesis of various acid analogs and exploration of their receptor antagonistic activities (Naganawa et al., 2006).

AMPA Receptor Potentiator

The compound has also been used as a building block in the synthesis of a unique tetrahydrofuran ether class of AMPA receptor potentiators. This was achieved through structural modifications to improve key interactions with the human GluA2 ligand-binding domain, thereby suggesting its potential in attenuating cognitive deficits in patients with schizophrenia (Shaffer et al., 2015).

properties

Product Name

(E)-3-[4-[[2-(furan-2-ylsulfonyl-(2-methylpropyl)amino)-5-(trifluoromethyl)phenoxy]methyl]phenyl]prop-2-enoic acid

Molecular Formula

C25H24F3NO6S

Molecular Weight

523.5 g/mol

IUPAC Name

4-[2-[N-Isobutyl-N-(2-furylsulphonyl)amino]-5-trifluoromethylphenoxymethyl] cinnamic acid; (E)-3-[4-[[2-[furan-2-ylsulfonyl(2-methylpropyl)amino]-5-(trifluoromethyl)phenoxy]methyl]phenyl]prop-2-enoic acid

InChI

InChI=1S/C25H24F3NO6S/c1-17(2)15-29(36(32,33)24-4-3-13-34-24)21-11-10-20(25(26,27)28)14-22(21)35-16-19-7-5-18(6-8-19)9-12-23(30)31/h3-14,17H,15-16H2,1-2H3,(H,30,31)/b12-9+

InChI Key

LOQMSUDLLHPPHQ-FMIVXFBMSA-N

Isomeric SMILES

CC(C)CN(C1=C(C=C(C=C1)C(F)(F)F)OCC2=CC=C(C=C2)/C=C/C(=O)O)S(=O)(=O)C3=CC=CO3

SMILES

O=C(O)/C=C/C1=CC=C(COC2=CC(C(F)(F)F)=CC=C2N(S(=O)(C3=CC=CO3)=O)CC(C)C)C=C1

Canonical SMILES

CC(C)CN(C1=C(C=C(C=C1)C(F)(F)F)OCC2=CC=C(C=C2)C=CC(=O)O)S(=O)(=O)C3=CC=CO3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

4(2-(N-isobutyl-N-(2-furylsulfonyl)amino)-5-trifluoromethylphenoxymethyl) cinnamic acid
ONO 8713
ONO-8713
ONO8713

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-3-[4-[[2-(furan-2-ylsulfonyl-(2-methylpropyl)amino)-5-(trifluoromethyl)phenoxy]methyl]phenyl]prop-2-enoic acid
Reactant of Route 2
Reactant of Route 2
(E)-3-[4-[[2-(furan-2-ylsulfonyl-(2-methylpropyl)amino)-5-(trifluoromethyl)phenoxy]methyl]phenyl]prop-2-enoic acid
Reactant of Route 3
(E)-3-[4-[[2-(furan-2-ylsulfonyl-(2-methylpropyl)amino)-5-(trifluoromethyl)phenoxy]methyl]phenyl]prop-2-enoic acid
Reactant of Route 4
(E)-3-[4-[[2-(furan-2-ylsulfonyl-(2-methylpropyl)amino)-5-(trifluoromethyl)phenoxy]methyl]phenyl]prop-2-enoic acid
Reactant of Route 5
Reactant of Route 5
(E)-3-[4-[[2-(furan-2-ylsulfonyl-(2-methylpropyl)amino)-5-(trifluoromethyl)phenoxy]methyl]phenyl]prop-2-enoic acid
Reactant of Route 6
Reactant of Route 6
(E)-3-[4-[[2-(furan-2-ylsulfonyl-(2-methylpropyl)amino)-5-(trifluoromethyl)phenoxy]methyl]phenyl]prop-2-enoic acid

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